Cas no 59108-54-2 ((S)-Chroman-3-amine hydrochloride)

(S)-Chroman-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-amine, 3,4-dihydro-, (3S)-
- (3S)-3,4-dihydro-2H-chromen-3-amine,hydrochloride
- (3S)-chroman-3-amine
- (S)-Chroman-3-amine hydrochloride
- (S)-Chroman-3-amine
- GS-5408
- 59108-54-2
- MFCD22574992
- (S)-3-AminochromaneHydrochloride
- CS-W003915
- AC-29384
- (S)-3-Aminochromane Hydrochloride
- (3S)-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
- (S)-3-Aminochroman Hydrochloride
- DTXSID60742636
- (S)-CHROMAN-3-AMINE HCL
- AKOS024438641
- AM20130035
- (S)-Chroman-3-ylamine hydrochloride
- (3S)-3,4-Dihydro-2H-1-benzopyran-3-amine hydrochloride
- 211506-60-4
- (S)-Chroman-3-ylamine
-
- MDL: MFCD22574992
- インチ: 1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1
- InChIKey: NSLATPDKWVAAIL-QRPNPIFTSA-N
- ほほえんだ: Cl.O1C2C=CC=CC=2C[C@@H](C1)N
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.106±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 241-242°C(ぶんかい)
- ふってん: 256.8±29.0 ºC (760 Torr),
- フラッシュポイント: 117.9±17.5 ºC,
- ようかいど: 微溶性(4.3 g/l)(25ºC)、
(S)-Chroman-3-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0312330-250mg |
(S)-Chroman-3-amine |
59108-54-2 | 250mg |
$508.0 | 2022-04-27 | ||
eNovation Chemicals LLC | K14528-1g |
(S)-chroman-3-amine hydrochloride |
59108-54-2 | 95% | 1g |
$585 | 2024-05-24 | |
ChemScence | CS-0312330-500mg |
(S)-Chroman-3-amine |
59108-54-2 | 500mg |
$896.0 | 2022-04-27 | ||
eNovation Chemicals LLC | Y1131553-5g |
(S)-Chroman-3-ylamine |
59108-54-2 | 95% | 5g |
$5465 | 2024-07-28 | |
eNovation Chemicals LLC | Y1131553-1g |
(S)-Chroman-3-ylamine |
59108-54-2 | 95% | 1g |
$1545 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1169-1g |
(S)-Chroman-3-ylamine |
59108-54-2 | 96% | 1g |
11702.99CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1169-5g |
(S)-Chroman-3-ylamine |
59108-54-2 | 96% | 5g |
41384.47CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1169-100mg |
(S)-Chroman-3-ylamine |
59108-54-2 | 96% | 100mg |
2204.91CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1169-250mg |
(S)-Chroman-3-ylamine |
59108-54-2 | 96% | 250mg |
3561.78CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1169-5g |
(S)-Chroman-3-ylamine |
59108-54-2 | 96% | 5g |
¥42670.43 | 2025-01-21 |
(S)-Chroman-3-amine hydrochloride 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
(S)-Chroman-3-amine hydrochlorideに関する追加情報
Comprehensive Overview of (S)-Chroman-3-Amine Hydrochloride (CAS No. 59108-54-2)
(S)-Chroman-3-Amine Hydrochloride, identified by its unique CAS number 59108-54-2, is a chiral nitrogen-containing heterocyclic compound with a chroman scaffold. This compound belongs to the broader class of chromanamines, which are structurally related to vitamin E and have garnered significant attention in medicinal chemistry due to their diverse biological activities. The molecule features a six-membered benzene ring fused to a tetrahydrofuran ring, with an amine group at the 3-position and a hydrochloride salt form that enhances its solubility and stability in aqueous environments.
The stereochemistry of this compound is defined by the (S)-configuration at the chiral center adjacent to the amine group, a critical feature that influences its pharmacological profile. Recent studies have highlighted the importance of stereochemistry in modulating interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and monoamine transporters. The hydrochloride salt form ensures optimal bioavailability and compatibility with pharmaceutical formulation requirements, making it a valuable intermediate in drug discovery pipelines.
Synthetic pathways for (S)-Chroman-3-Amine Hydrochloride typically involve asymmetric catalysis or enzymatic resolution to achieve high enantiomeric purity (>99% ee). Advanced methodologies such as transition-metal-catalyzed C–H functionalization have been reported in recent literature, enabling efficient access to this scaffold with minimal environmental impact. The compound's structural versatility allows for further derivatization through alkylation, acylation, or conjugation with biomolecules, expanding its utility across therapeutic areas including neurology, oncology, and metabolic disorders.
In preclinical research settings, derivatives of this compound have demonstrated promising activity as selective serotonin reuptake inhibitors (SSRIs) and dopamine modulators. A 2024 study published in the *Journal of Medicinal Chemistry* reported that certain analogs exhibited nanomolar potency against monoamine oxidase B (MAO-B), suggesting potential applications in Parkinson's disease treatment. Additionally, computational modeling studies have elucidated the binding modes of these compounds at receptor sites, providing insights for structure-based drug design.
The pharmacokinetic profile of (S)-Chroman-3-Amine Hydrochloride has been extensively characterized using LC-MS/MS techniques. Data indicate favorable oral absorption and plasma half-life parameters when formulated as prodrugs or covalent conjugates with cyclodextrins. Recent advancements in nanocarrier systems have further enhanced targeted delivery capabilities while minimizing off-target effects.
From an analytical chemistry perspective, this compound is routinely analyzed using HPLC with UV detection at 280 nm or ESI mass spectrometry in positive ion mode (m/z: 176 [M+H]+). Chiral HPLC methods employing cellulose-based stationary phases are recommended for enantiomeric purity assessment. These analytical protocols align with ICH guidelines for pharmaceutical development.
Ongoing research initiatives are exploring novel applications of this scaffold in photopharmacology through photoisomerizable moieties attached to the chroman core. Such innovations could enable light-controlled drug activation for localized therapy in conditions like retinal degeneration or skin cancer. Collaborative efforts between academic institutions and biotech companies continue to expand the therapeutic potential of this versatile chemical entity.
In summary, (S)-Chroman-3-Amine Hydrochloride (CAS No. 59108-54-2) represents a strategically important building block in modern pharmaceutical research. Its unique combination of structural features—including defined stereochemistry, tunable functional groups, and favorable physicochemical properties—positions it as a platform molecule for developing next-generation therapeutics across multiple disease indications.
59108-54-2 ((S)-Chroman-3-amine hydrochloride) 関連製品
- 2137536-51-5(Methanone, [3-(aminomethyl)-3-hydroxy-1-pyrrolidinyl]cyclobutyl-)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)
- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)
- 165190-76-1(4,7-Di(thiophen-2-yl)benzoc1,2,5thiadiazole)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
